Cas no 79005-59-7 (5-Allyl-2-(methylthio)pyrimidin-4(3H)-one)

5-Allyl-2-(methylthio)pyrimidin-4(3H)-one 化学的及び物理的性質
名前と識別子
-
- 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one
- 2-methylsulfanyl-5-prop-2-enyl-1H-pyrimidin-6-one
- 2-(methylsulfanyl)-5-(prop-2-en-1-yl)pyrimidin-4(3H)-one
- 2-Methylthio-4-hydroxy-5-allyl-pyrimidin
- 5-allyl-2-methylsulfanyl-3H-pyrimidin-4-one
- AC1L6OYM
- NSC165412
- 79005-59-7
- NSC-165412
- DTXSID50304323
- SB56365
-
- インチ: InChI=1S/C8H10N2OS/c1-3-4-6-5-9-8(12-2)10-7(6)11/h3,5H,1,4H2,2H3,(H,9,10,11)
- InChIKey: JBGBJNUXJCKNBD-UHFFFAOYSA-N
- ほほえんだ: C=CCC1=CN=C(N=C1O)SC
計算された属性
- せいみつぶんしりょう: 182.0515
- どういたいしつりょう: 182.05138412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 66.8Ų
じっけんとくせい
- PSA: 41.46
- LogP: 1.22030
5-Allyl-2-(methylthio)pyrimidin-4(3H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM165492-1g |
5-allyl-2-(methylthio)pyrimidin-4(3H)-one |
79005-59-7 | 95% | 1g |
$675 | 2024-07-23 | |
Chemenu | CM165492-1g |
5-allyl-2-(methylthio)pyrimidin-4(3H)-one |
79005-59-7 | 95% | 1g |
$720 | 2021-08-05 | |
Alichem | A089000726-1g |
5-Allyl-2-(methylthio)pyrimidin-4(3H)-one |
79005-59-7 | 95% | 1g |
$626.20 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742744-1g |
5-Allyl-2-(methylthio)pyrimidin-4(3h)-one |
79005-59-7 | 98% | 1g |
¥5157.00 | 2024-07-28 |
5-Allyl-2-(methylthio)pyrimidin-4(3H)-one 関連文献
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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4. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
5-Allyl-2-(methylthio)pyrimidin-4(3H)-oneに関する追加情報
5-Allyl-2-(methylthio)pyrimidin-4(3H)-one: A Comprehensive Overview
5-Allyl-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 79005-59-7) is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrimidinones, which are known for their versatile applications in drug design and development. The structure of 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one is characterized by a pyrimidine ring system with substituents at positions 2 and 5, namely a methylthio group and an allyl group, respectively. These substituents contribute to the compound's unique chemical properties and biological activity.
Recent studies have highlighted the potential of 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one as a promising candidate in the development of novel therapeutic agents. Researchers have explored its role in inhibiting key enzymes involved in various pathological processes, such as inflammation and oxidative stress. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes. This finding underscores its potential as a lead molecule for the development of anti-inflammatory drugs.
In addition to its pharmacological applications, 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one has also been investigated for its role in agrochemicals. Scientists have found that this compound possesses significant pesticidal activity, particularly against a range of agricultural pests. A research article in *Pest Management Science* reported that the compound demonstrates high efficacy in controlling aphids and other sucking insects, making it a potential candidate for sustainable pest control solutions.
The synthesis of 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One common approach involves the condensation of an appropriate thioamide with an aldehyde or ketone derivative, followed by cyclization to form the pyrimidine ring. The introduction of the allyl group at position 5 is typically achieved through a Wittig reaction, which ensures high regioselectivity and yields.
From an analytical standpoint, 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one can be characterized using a variety of spectroscopic techniques. High-resolution mass spectrometry (HRMS) has been instrumental in confirming the molecular formula and molecular weight of the compound. Nuclear magnetic resonance (NMR) spectroscopy, particularly proton NMR (^1H NMR), provides detailed information about the chemical environment of the hydrogen atoms, while carbon NMR (^13C NMR) offers insights into the carbon skeleton. Additionally, infrared (IR) spectroscopy helps identify functional groups such as the thioether (-SMe) group and the conjugated system within the pyrimidine ring.
One of the most exciting developments involving 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one is its application in nanotechnology. Researchers have explored its ability to self-assemble into supramolecular structures under specific conditions. These structures exhibit unique optical and electronic properties, making them candidates for applications in sensors and drug delivery systems. A study published in *Nanoscale* demonstrated that self-assembled monolayers formed by this compound can selectively bind to certain analytes, paving the way for innovative sensing technologies.
Furthermore, computational chemistry has played a pivotal role in understanding the electronic properties and reactivity of 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one. Density functional theory (DFT) calculations have provided insights into its molecular orbitals, electron distribution, and reactivity towards various nucleophiles and electrophiles. These computational studies have not only enhanced our understanding of the compound's behavior but also guided experimental efforts to optimize its synthesis and applications.
In conclusion, 5-Allyl-2-(methylthio)pyrimidin-4(3H)-one (CAS No. 79005-59-7) is a multifaceted compound with significant potential across diverse fields. Its unique chemical structure, coupled with advanced synthetic methods and analytical techniques, positions it as a valuable tool in drug discovery, agrochemical development, and nanotechnology. As research continues to uncover new applications for this compound, it is poised to make meaningful contributions to both scientific advancements and practical innovations.
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